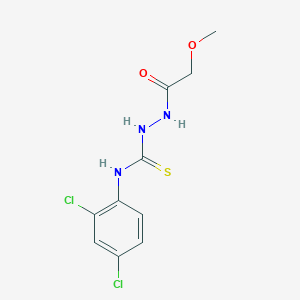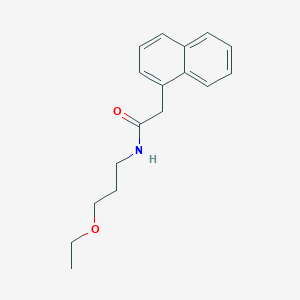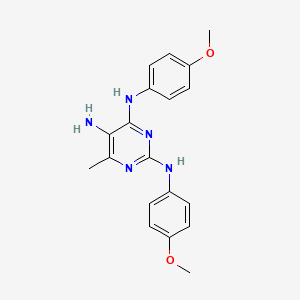
N-(2,4-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide
描述
N-(2,4-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide, also known as DMTS, is a synthetic compound that belongs to the class of thiosemicarbazone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
作用机制
The exact mechanism of action of N-(2,4-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is not fully understood. However, it is believed to exert its anti-cancer effects through several pathways, including the inhibition of DNA synthesis and the induction of oxidative stress in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can alter the expression of various genes involved in cancer progression, including those involved in cell cycle regulation and apoptosis. Additionally, this compound has been shown to modulate the activity of various enzymes involved in cellular metabolism and signaling pathways.
实验室实验的优点和局限性
One of the major advantages of N-(2,4-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective anti-cancer agent compared to traditional chemotherapy drugs. However, this compound has some limitations in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
Future research on N-(2,4-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide could focus on further elucidating its mechanism of action and identifying potential drug targets. Additionally, studies could investigate the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, research could focus on developing more efficient synthesis methods for this compound to improve its availability for scientific research.
科学研究应用
N-(2,4-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to possess anti-cancer properties, making it a promising candidate for cancer research. Several studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as an anti-cancer agent.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[(2-methoxyacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O2S/c1-17-5-9(16)14-15-10(18)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,14,16)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIAZGNXTHBYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=S)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[(3-ethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B4770105.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4770108.png)
![4-chloro-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4770123.png)


![1-(methylsulfonyl)-N'-[(3-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4770152.png)
![methyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4770169.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4770177.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4770192.png)


![2-[(2-bromobenzoyl)amino]-N-(3-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4770207.png)


